Benzyl {[6-(2-chlorophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanyl}acetate
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Overview
Description
- It belongs to the class of benzyl acetates, characterized by the presence of a benzyl group attached to an acetic acid ester.
- The compound’s structure includes a pyridine ring, a cyano group, and a phenyl group, making it intriguing for various applications.
Benzyl {[6-(2-chlorophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanyl}acetate: is a chemical compound with the molecular formula C27H19ClN2O2S and an average mass of 470.970 Da.
Preparation Methods
Reaction Conditions: Standard esterification conditions, such as using a strong acid catalyst (e.g., sulfuric acid) and refluxing the reaction mixture, can be employed.
Industrial Production: Industrial-scale production methods may involve optimized conditions and purification steps to achieve high yields.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including
Common Reagents and Conditions: Sodium hydroxide for hydrolysis, lithium aluminum hydride for reduction, and various nucleophiles for substitution.
Major Products: The hydrolysis product would be benzyl 2-(2-chlorophenyl)-3-cyano-4-phenylpyridine-2-thiolate (the corresponding carboxylic acid).
Scientific Research Applications
Chemistry: The compound’s unique structure makes it interesting for ligand design, coordination chemistry, and supramolecular studies.
Biology and Medicine: Its potential as a bioactive compound warrants investigation. Researchers might explore its interactions with biological targets.
Industry: It could find applications in materials science, such as liquid crystals or organic semiconductors.
Mechanism of Action
Targets: The compound’s effects likely involve interactions with specific receptors or enzymes.
Pathways: Further research is needed to elucidate the precise pathways affected by this compound.
Comparison with Similar Compounds
Similar Compounds: Other benzyl acetates, pyridine derivatives, and cyano-substituted compounds.
Uniqueness: Its combination of a pyridine ring, cyano group, and phenyl group sets it apart from simpler benzyl acetates.
Benzyl {[6-(2-chlorophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanyl}acetate and its applications
Properties
Molecular Formula |
C27H19ClN2O2S |
---|---|
Molecular Weight |
471.0 g/mol |
IUPAC Name |
benzyl 2-[6-(2-chlorophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanylacetate |
InChI |
InChI=1S/C27H19ClN2O2S/c28-24-14-8-7-13-21(24)25-15-22(20-11-5-2-6-12-20)23(16-29)27(30-25)33-18-26(31)32-17-19-9-3-1-4-10-19/h1-15H,17-18H2 |
InChI Key |
JNOPTSAZBBQNIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3Cl)C4=CC=CC=C4)C#N |
Origin of Product |
United States |
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